Etiocholanolone 3-glucuronide

Description

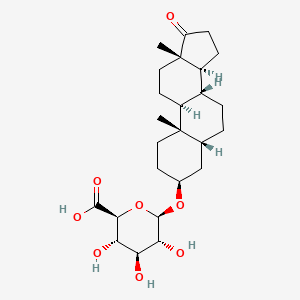

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O8 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

InChI Key |

VFUIRAVTUVCQTF-GYFJWSTRSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Synonyms |

(3alpha,5alpha)-17-oxoandrostan-3-yl beta-D-glucopyranosiduronic acid androsterone glucosiduronate androsterone glucuronide androsterone glucuronide, (3beta,5alpha)-isomer androsterone glucuronide, (beta-D)-isomer androsterone glucuronide, sodium salt, (3alpha,5alpha)-isomer androsterone glucuronide, sodium salt, (3alpha,5beta)-isomer etiocholanolone glucuronide |

Origin of Product |

United States |

Biochemical Pathways and Biosynthesis of Etiocholanolone 3 Glucuronide

Precursor Steroid Metabolism to Etiocholanolone (B196237)

Etiocholanolone is a 17-ketosteroid that is not hormonally active but is a key intermediate in the metabolic breakdown of androgens. britannica.comtaylorandfrancis.com It is principally derived from precursor steroids such as testosterone (B1683101), androstenedione (B190577), and dehydroepiandrosterone (B1670201) (DHEA). taylorandfrancis.com

Testosterone Catabolism and 5β-Reduction Pathways

Testosterone, a primary male sex hormone, is a major precursor to etiocholanolone. britannica.comnih.gov The metabolic conversion of testosterone to etiocholanolone involves a series of enzymatic reactions, with the initial and rate-limiting step being the irreversible reduction of the double bond between carbon atoms 4 and 5. This reduction is catalyzed by 5β-reductase (AKR1D1), leading to the formation of 5β-dihydrotestosterone (5β-DHT). nih.govresearchgate.net Subsequently, 5β-DHT undergoes further metabolism. The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on 5β-DHT, followed by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD), to yield etiocholanolone. nih.gov This 5β-pathway is a major route for testosterone inactivation in the liver. researchgate.net

Androstenedione Metabolism and Conversion Pathways

Androstenedione, another important androgen, can also be metabolized to etiocholanolone. nih.govmdpi.comoup.com The conversion pathway begins with the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase, which catalyzes the transformation of androstenedione into etiocholanedione (B1219114). nih.gov Following this, etiocholanedione is converted to etiocholanolone by the enzyme aldo-keto reductase family 1 member C4. nih.gov Alternatively, androstenedione can be converted to testosterone, which then enters the 5β-reduction pathway as described above. mdpi.com A significant portion of orally administered androstenedione is metabolized in the liver to testosterone and then further to its metabolites, including etiocholanolone. oup.comoup.com

Dehydroepiandrosterone (DHEA) as a Precursor

Dehydroepiandrosterone (DHEA), a prolific adrenal steroid, serves as another precursor for etiocholanolone. taylorandfrancis.comnih.gov DHEA is first converted to androstenedione. mdpi.com This androstenedione then follows the metabolic pathways previously outlined to ultimately form etiocholanolone. mdpi.com The metabolism of DHEA primarily yields etiocholanolone and androsterone (B159326), which are then conjugated for excretion.

Enzymatic Glucuronidation Process

Once etiocholanolone is formed, it undergoes a crucial phase II metabolic reaction known as glucuronidation. This process increases the water solubility of the steroid, facilitating its excretion from the body, primarily in the urine. wikipedia.org

Uridine Diphosphate Glucuronic Acid (UDPGA) as Co-substrate

The glucuronidation reaction requires a co-substrate, Uridine Diphosphate Glucuronic Acid (UDPGA), which provides the glucuronic acid moiety. oup.com This reaction involves the transfer of glucuronic acid from UDPGA to the 3α-hydroxyl group of etiocholanolone. oup.comresearchgate.net The resulting etiocholanolone 3-glucuronide is significantly more water-soluble than its parent compound. wikipedia.org

UDP-Glucuronyltransferase (UGT) Enzyme Family Involvement

The transfer of glucuronic acid from UDPGA to etiocholanolone is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govoup.comoup.com These enzymes are primarily located in the endoplasmic reticulum of liver cells. nih.gov Several UGT isoforms are involved in the glucuronidation of C19 steroids like etiocholanolone, with members of the UGT2B subfamily being particularly important. nih.govnih.gov

Table of Enzymes Involved in this compound Biosynthesis

| Enzyme | Function | Precursor/Substrate | Product |

|---|---|---|---|

| 5β-Reductase (AKR1D1) | Reduction of the C4-C5 double bond | Testosterone | 5β-Dihydrotestosterone |

| 3α-Hydroxysteroid dehydrogenase (3α-HSD) | Reduction of the 3-keto group | 5β-Dihydrotestosterone | 5β-Androstanediol |

| 17β-Hydroxysteroid dehydrogenase (17β-HSD) | Oxidation of the 17-hydroxyl group | 5β-Androstanediol | Etiocholanolone |

| 3-oxo-5-beta-steroid 4-dehydrogenase | Conversion of androstenedione | Androstenedione | Etiocholanedione |

| Aldo-keto reductase family 1 member C4 | Conversion of etiocholanedione | Etiocholanedione | Etiocholanolone |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Etiocholanolone |

| Testosterone |

| Androstenedione |

| Dehydroepiandrosterone (DHEA) |

| 5β-Dihydrotestosterone (5β-DHT) |

| Etiocholanedione |

| Uridine Diphosphate Glucuronic Acid (UDPGA) |

| Androsterone |

Regioselectivity and Stereoselectivity of UGT Activity towards Steroids

Subcellular and Tissue Localization of this compound Formation

The formation of this compound is a key metabolic process that occurs in specific cellular compartments and tissues throughout the body.

Hepatic Biotransformation Processes

The liver is the primary site for the biotransformation of steroids, including the glucuronidation of etiocholanolone. wikipedia.org UGT enzymes are membrane-bound proteins located in the endoplasmic reticulum of hepatocytes. helsinki.fi Within the liver, etiocholanolone, a metabolite of testosterone, is conjugated with glucuronic acid by hepatic UGTs. wikipedia.org This reaction increases the water solubility of the steroid, facilitating its excretion from the body.

The liver expresses a wide array of UGT isoforms, including those from the UGT1A and UGT2B subfamilies, which are crucial for steroid metabolism. helsinki.fi The concerted action of these enzymes ensures the efficient conversion of lipophilic steroids into their water-soluble glucuronide conjugates. Once formed in the liver, this compound can be transported into the bloodstream for renal excretion or into the bile for elimination via the feces. nih.gov

Extra-hepatic Glucuronidation and Tissue Distribution

While the liver is the main organ for glucuronidation, this metabolic process is not confined to it. Extra-hepatic glucuronidation plays a significant role in the local regulation of steroid hormone activity in various target tissues. oup.com UGT enzymes are expressed in a variety of tissues, including the gastrointestinal tract, kidneys, and prostate. helsinki.fiportlandpress.com

For instance, UGT1A10 is almost exclusively an extra-hepatic enzyme, found predominantly in the gastrointestinal tract. nih.govhelsinki.fi The expression of androgen-conjugating enzymes like UGT2B15 and UGT2B17 in the prostate suggests that local inactivation of androgens through glucuronidation is an important physiological process in this tissue. portlandpress.com The presence of UGT transcripts has been observed in most, if not all, steroid target tissues, supporting the concept that UGTs contribute to modulating the steroid response at a local level. oup.com

Disposition and Excretion Mechanisms of Etiocholanolone 3 Glucuronide

Renal Excretion Pathways

The primary route for the elimination of etiocholanolone (B196237) 3-glucuronide from the body is through renal excretion into the urine. wikipedia.orghelsinki.fi After its formation in the liver, the highly water-soluble etiocholanolone 3-glucuronide is transported into the bloodstream. From the circulation, it is efficiently filtered by the kidneys and subsequently excreted in the urine. wikipedia.org Studies involving the administration of radiolabeled etiocholanolone have demonstrated that a significant portion of the radioactivity is rapidly excreted in the urine, with 50-75% appearing within the first four hours. oup.com

The process of renal excretion is not merely passive filtration but involves active transport mechanisms. In the kidney, ATP-binding cassette (ABC) transporters play a crucial role. Specifically, Multidrug Resistance-Associated Protein 2 (MRP2) and Multidrug Resistance Protein 1 (MDR1) are key transporters responsible for the efflux of this compound into the urine. nih.govnih.gov MRP2 is considered a major transporter for this process, contributing significantly to the unidirectional flow of this compound into the urine for elimination. nih.gov

Biliary Excretion and Enterohepatic Circulation

While renal excretion is the predominant pathway, this compound is also excreted into the bile, albeit to a lesser extent. oup.comnih.gov Studies in subjects with bile fistulas have shown that only a small percentage of administered etiocholanolone is recovered in the bile. oup.com Specifically, the biliary excretion of etiocholanolone is clearly below ten percent. helsinki.fi

Transporter-Mediated Efflux

The movement of the hydrophilic this compound across cellular membranes is facilitated by specific efflux transporters. helsinki.fi These transporters are crucial for its elimination from tissues like the liver and kidney. nih.gov

Role of Multidrug Resistance-Associated Proteins (MRPs), specifically MRP2 and MRP3

Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 and MRP3, are primary transporters involved in the efflux of this compound. nih.govnih.gov

MRP2 , located on the apical (canalicular) membrane of hepatocytes and the apical membrane of renal proximal tubular cells, mediates the excretion of this compound into the bile and urine. nih.govfrontiersin.org However, MRP2 transports this compound with lower affinity, as indicated by higher Km values (over 100 μM). helsinki.finih.gov

MRP3 , found on the basolateral membrane of hepatocytes and enterocytes, plays a significant role in transporting this compound from these cells into the bloodstream. nih.govresearchgate.net MRP3 exhibits a high affinity for this compound, with low Km values between 0.4 and 4 μM. helsinki.finih.gov In the liver, etiocholanolone glucuronide is preferentially transported by MRP3. nih.gov This high-affinity transport by MRP3 contributes to the high plasma levels of this compound. nih.gov

Contribution of Other Transporters (e.g., MDR1, BCRP)

While MRP2 and MRP3 are the primary transporters, other efflux transporters also contribute to the disposition of this compound, though to a lesser extent. nih.gov

Multidrug Resistance Protein 1 (MDR1) , also known as P-glycoprotein, is involved in the transport of this compound, particularly in the kidney where it contributes significantly to its efflux into urine. nih.govnih.gov

Breast Cancer Resistance Protein (BCRP) shows minimal to no transport activity for this compound. nih.govnih.gov Studies have found that BCRP does not transport the androgen glucuronides investigated, which is in stark contrast to its high activity in transporting several estrogen conjugates. helsinki.finih.gov

Comparative Excretion Profiles of Steroid Glucuronides

The excretion profiles of steroid glucuronides vary depending on the specific steroid and the transporters involved. Etiocholanolone glucuronide, along with androsterone (B159326) glucuronide, is one of the major androgen metabolites found in urine. helsinki.fi

In comparison to other steroid glucuronides, etiocholanolone glucuronide appears in the plasma more rapidly and is eliminated faster than androsterone glucuronide. helsinki.fi This rapid urinary excretion is attributed to the high-affinity transport by MRP3. helsinki.fi

The transport kinetics of different steroid glucuronides by MRP2 and MRP3 also show notable differences. For instance, MRP3 has a significantly higher affinity (lower Km value) for etiocholanolone glucuronide compared to testosterone (B1683101) glucuronide and dehydroepiandrosterone (B1670201) glucuronide. nih.gov In contrast, MRP2 generally exhibits lower affinity for all these androgen glucuronides. nih.gov

Below is a table summarizing the transport kinetics of various steroid glucuronides by MRP2 and MRP3.

| Steroid Glucuronide | Transporter | Km (μM) |

| Etiocholanolone glucuronide | MRP3 | 0.4 - 4 |

| MRP2 | >100 | |

| Androsterone glucuronide | MRP3 | 0.4 - 4 |

| MRP2 | >100 | |

| Epitestosterone glucuronide | MRP3 | 0.4 - 4 |

| Testosterone glucuronide | MRP3 | 14 |

| Dehydroepiandrosterone glucuronide | MRP3 | 51 |

This table is based on available research data and illustrates the varying affinities of MRP transporters for different steroid glucuronides. helsinki.finih.gov

Factors Influencing Excretion Rates and Profiles

Several factors can influence the excretion rates and profiles of steroid glucuronides like this compound. These include:

Circadian Rhythm : The excretion of steroid metabolites, including etiocholanolone, exhibits a circadian variation, with a biphasic pattern showing a peak in the morning and a smaller peak in the afternoon. massey.ac.nz Studies have observed differences between day and night time steroid excretion values, supporting a robust circadian rhythm in their synthesis and clearance. plos.org

Genetic Polymorphisms : Variations in the genes encoding for efflux transporters (like MRPs) can alter their expression and function. nih.gov These genetic differences may lead to interindividual variability in the disposition of this compound. nih.gov

Drug-Drug Interactions : Co-administration of drugs that are substrates or inhibitors of the same efflux transporters can affect the excretion of this compound. nih.gov

Disease States : Pathological conditions affecting the liver or kidneys can impair the function of transporters and metabolic enzymes, thereby altering excretion profiles. nih.gov

Age and Sex : The expression and activity of transporters and metabolizing enzymes can be influenced by age and sex, leading to differences in steroid metabolite excretion. nih.gov

Alcohol Consumption : Studies have shown that alcohol loading can increase the excretion rate of steroid metabolites. massey.ac.nz This may be due to an increased hepatic A-ring reductase activity resulting from an altered NADH:NAD+ ratio. massey.ac.nz

Stress and Sleep Deprivation : Physical and psychological stress, as well as sleep deprivation, can impact the excretion ratio of androsterone to etiocholanolone, suggesting an influence on androgen metabolism. taylorandfrancis.com

Analytical Methodologies for Etiocholanolone 3 Glucuronide Quantification and Profiling

Sample Preparation Strategies for Biological Matrices

The initial and critical step in the analysis of etiocholanolone (B196237) 3-glucuronide is the effective preparation of the biological sample. This process aims to extract the analyte from the complex matrix and remove interfering substances.

Extraction Techniques (e.g., Solid Phase Extraction, Protein Precipitation)

Solid Phase Extraction (SPE) is a widely employed technique for the extraction and purification of etiocholanolone 3-glucuronide from biological samples. nih.govnih.gov This method utilizes a solid sorbent to selectively retain the analyte while other matrix components are washed away. For instance, a method for the simultaneous quantification of 15 urinary steroid hormone glucuronides, including etiocholanolone glucuronide, involved a sample workup that included both protein precipitation and solid phase extraction. nih.gov Another study developed a rapid and sensitive analytical procedure using a weak anion-exchange solid-phase extraction support (SPE Oasis WAX) for the complete and rapid separation of sulfate (B86663) and glucuronide derivatives of several androgens, including etiocholanolone, in human urine. nih.gov Similarly, a method for determining urinary androgen glucuronides utilized Serdolit PAD-1 resin for solid-phase extraction. nih.gov

Protein precipitation is another common technique, particularly for serum or plasma samples. This involves adding a precipitating agent, such as a solvent or salt, to denature and remove proteins that can interfere with the analysis. nih.govresearchgate.net

| Technique | Biological Matrix | Description | Key Advantages | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Urine, Serum | Utilizes a solid sorbent to selectively adsorb the analyte, allowing for separation from interfering compounds. Various sorbents like C18, anion-exchange (e.g., Oasis WAX), and polymeric resins (e.g., Serdolit PAD-1) are used. | High selectivity, good recovery, and ability to concentrate the analyte. | nih.govnih.govnih.gov |

| Protein Precipitation | Serum, Plasma | Involves the addition of a precipitating agent to remove proteins from the sample. | Simple, rapid, and effective for removing high molecular weight interferences. | nih.govresearchgate.net |

Deconjugation Approaches

Since etiocholanolone is often present in its glucuronidated form, a deconjugation step is necessary to cleave the glucuronic acid moiety, yielding the free steroid for analysis, particularly when using gas chromatography-mass spectrometry (GC-MS). nih.govoup.com

Enzymatic hydrolysis is the most common method for deconjugating steroid glucuronides. nih.gov This technique employs the enzyme β-glucuronidase, which specifically cleaves the β-glucuronic acid linkage. sigmaaldrich.comresearchgate.net The enzyme can be sourced from various organisms, with β-glucuronidase from Escherichia coli (E. coli) and the Roman snail, Helix pomatia, being frequently used. researchgate.netsigmaaldrich.comnih.gov

The choice of enzyme and reaction conditions can significantly impact the efficiency of hydrolysis. For instance, β-glucuronidase from E. coli is highly specific for β-glucuronides and can rapidly hydrolyze steroid glucuronides. sigmaaldrich.com One study reported that for the analysis of urinary androsterone (B159326) and etiocholanolone, hydrolysis with β-glucuronidase from E. coli was performed at 50°C for one hour. nih.gov Another study investigating urinary steroid conjugates used β-glucuronidase from E. coli with an incubation period of 30 minutes at 45°C. nih.gov

Preparations from Helix pomatia contain both β-glucuronidase and sulfatase activity, making them suitable for hydrolyzing both glucuronide and sulfate conjugates. researchgate.netnih.gov However, the optimal conditions for hydrolysis, including pH, temperature, and incubation time, need to be carefully optimized for each specific application. researchgate.net For example, one study found that the optimal conditions for hydrolyzing various conjugated steroids, including etiocholanolone, using an enzyme preparation from abalone entrails were 20 hours at 42°C with the pH adjusted to 5.2. researchgate.net It is also important to note that urine can contain inhibitors that may affect enzyme activity, which can sometimes be removed by pre-treating the sample, for instance, with chromatography on a neutral polystyrene resin like Amberlite XAD-2. sigmaaldrich.comnih.gov

| Enzyme Source | Key Characteristics | Typical Incubation Conditions | Reference |

|---|---|---|---|

| Escherichia coli | Highly specific for β-glucuronides; rapid hydrolysis. | pH 6.0-7.0, Temperature 37-50°C, Time 30 min - 22 h. | nih.govsigmaaldrich.comnih.gov |

| Helix pomatia (Roman snail) | Contains both β-glucuronidase and sulfatase activity. | pH ~5.2, Temperature ~50-60°C, Time can be several hours. | researchgate.netsigmaaldrich.comnih.gov |

| Bovine Liver | Effective for many steroid glucuronides, activity can be enhanced by Na2SO4. | pH ~4.5, Incubation for 24 hours. | sigmaaldrich.comnih.gov |

| Abalone Entrails | Effective for hydrolyzing natural dehydroepiandrosterone (B1670201), etiocholanolone, and others. | pH 5.2, Temperature 42°C, Time 20 hours. | researchgate.net |

While enzymatic hydrolysis is generally preferred for its mild conditions, chemical hydrolysis methods can also be employed. These methods typically involve the use of strong acids, such as hydrochloric acid or sulfuric acid, to cleave the conjugate bond. escholarship.org However, these harsh conditions can sometimes lead to the formation of artifacts or the degradation of the steroid molecule. oup.com Solvolysis, another chemical method, can also be used for deconjugation. escholarship.org

Enzymatic Hydrolysis (e.g., β-Glucuronidase from E. coli or Helix pomatia)

Derivatization Techniques for Chromatographic Analysis

For analysis by Gas Chromatography (GC), steroids like etiocholanolone require derivatization to increase their volatility and thermal stability. nih.govoup.com This chemical modification process converts the polar functional groups of the steroid into less polar, more volatile derivatives.

Silylation is the most common derivatization technique for steroids, where active hydrogens in hydroxyl and keto groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in combination with catalysts like ammonium (B1175870) iodide (NH4I) and reducing agents like dithioerythritol (B556865) or dithiothreitol (B142953) (DTT). nih.govoup.com For instance, one method for the GC-MS analysis of steroid hormones involved derivatization with a mixture of MSTFA, NH4I, and dithioerythritol at 60°C for 30 minutes. oup.com Another study used a derivatization reagent prepared by dissolving ammonium iodide and dithiothreitol in MSTFA for the GC-MS/MS determination of steroid hormones in urine. nih.gov The formation of methyl ester-trimethylsilyl (Me-TMS) ether derivatives has also been used for the direct analysis of androgen glucuronides by GC-MS. nih.gov

Chromatographic and Spectrometric Techniques

Following sample preparation, sophisticated analytical instruments are used for the separation and detection of etiocholanolone. The choice of technique often depends on whether the analysis is performed on the intact glucuronide or the deconjugated free steroid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for the direct quantification of steroid glucuronides, including this compound, without the need for hydrolysis and derivatization. nih.govnih.govresearchgate.net This approach offers advantages in terms of reduced sample preparation time and improved accuracy. researchgate.net Several LC-MS/MS methods have been developed for the simultaneous quantification of multiple steroid glucuronides in biological fluids like urine and serum. nih.govnih.gov These methods typically utilize reversed-phase liquid chromatography for separation, followed by detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govdoi.org

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the workhorse for steroid analysis. oup.com After deconjugation and derivatization, the resulting volatile steroid derivatives are separated on a capillary GC column and detected by a mass spectrometer. oup.comoup.com Selected ion monitoring (SIM) is often used to enhance the sensitivity and specificity of the analysis. nih.govresearchgate.net For example, a GC-MS method for the simultaneous determination of androgen glucuronides used a high-temperature capillary column and detected the characteristic ions of the Me-TMS derivatives in SIM mode. nih.gov

| Technique | Analyte Form | Key Features | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Intact Glucuronide | Direct analysis without hydrolysis/derivatization; high selectivity and sensitivity; suitable for complex matrices like urine and serum. | nih.govnih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Deconjugated Free Steroid (derivatized) | Requires hydrolysis and derivatization; high resolving power of capillary GC; sensitive detection with mass spectrometry, often in SIM mode. | nih.govoup.comoup.comoup.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a cornerstone for the analysis of steroid hormones and their metabolites. For the analysis of this compound, this technique typically requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov

A common procedure involves the solid-phase extraction of the steroid glucuronides from a urine sample, followed by conversion to methyl ester-trimethylsilyl (Me-TMS) ether derivatives. nih.gov This allows for direct analysis by GC-MS. High-temperature capillary columns, such as MXT-1, are often employed to achieve good separation and peak shape. nih.gov Using selected-ion monitoring (SIM), GC-MS can achieve sensitive detection, with characteristic ions providing high specificity. For many androgen glucuronides, the ion at m/z 217 is a prominent base peak in electron-impact mass spectra, enabling detection limits in the picogram range. nih.gov

Key Findings from GC-MS Studies:

| Parameter | Finding | Reference |

| Derivatization | Methyl ester-trimethylsilyl (Me-TMS) ether derivatives are effective for GC-MS analysis. | nih.gov |

| Column | High-temperature MXT-1 capillary columns provide excellent separation. | nih.gov |

| Detection Mode | Selected-ion monitoring (SIM) enhances sensitivity and specificity. | nih.gov |

| Characteristic Ion | m/z 217 is a common base peak for many androgen glucuronides. | nih.gov |

| Detection Limit | As low as 15-20 pg for most steroid glucuronides. | nih.gov |

| Linearity | Good linearity is observed with correlation coefficients typically above 0.98. | nih.gov |

It's important to note that GC-MS analysis of this compound often involves enzymatic hydrolysis to cleave the glucuronide moiety before derivatization and analysis. uni-giessen.dedshs-koeln.de However, direct analysis of the intact glucuronide is also possible with appropriate derivatization. nih.gov

While specific studies focusing solely on this compound using comprehensive two-dimensional gas chromatography (GCxGC) are not extensively detailed in the provided results, the principles of GCxGC suggest significant potential for enhancing the resolution of complex steroid profiles. GCxGC employs two columns with different stationary phases, providing a much higher peak capacity and separation power compared to single-dimension GC. This is particularly advantageous for resolving isomeric and isobaric interferences, which are common in steroid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the direct analysis of conjugated steroids like this compound, as it often does not require derivatization. acs.orgdoi.org This technique offers high sensitivity and specificity, making it suitable for quantifying low levels of the compound in various biological fluids, including urine and serum. nih.govnih.gov

LC-MS/MS methods typically involve a sample workup that may include protein precipitation and solid-phase extraction to remove interferences. nih.govnih.gov The use of internal standards is crucial to correct for analyte loss during sample preparation and to account for matrix effects. nih.gov These methods have demonstrated good linearity, with coefficients of determination (R²) often exceeding 0.99, and excellent accuracy and precision. nih.govnih.gov

Method Validation Parameters for LC-MS/MS Analysis:

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | ≥0.99 | nih.govnih.gov |

| Recovery | 89.6% to 113.8% | nih.gov |

| Limit of Quantification (LOQ) | Varies by analyte; 21.4 nmol/L for Androsterone-G | nih.gov |

| Intra- and Inter-day Precision | <15% | nih.gov |

| Intra- and Inter-day Accuracy | <15% | nih.gov |

LC-MS/MS is particularly valuable for distinguishing between different conjugated forms of steroids and has been successfully applied to study the distribution of free, sulfated, and glucuronidated steroids. uni-giessen.de For instance, studies have shown that etiocholanolone is predominantly excreted as a glucuronide conjugate. uni-giessen.denih.gov

The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry has significantly improved the speed and efficiency of this compound analysis. researchgate.netnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing resolution. uniroma1.it This results in shorter run times, often less than 6 minutes for the analysis of multiple glucuronides, making it ideal for high-throughput clinical and research applications. nih.gov

UHPLC-MS/MS methods have been developed and validated for the simultaneous quantification of a wide range of steroid glucuronides, including this compound, in both urine and serum. nih.govnih.govunito.it These methods have demonstrated excellent sensitivity, with low limits of quantification, and are highly reliable for large-scale sample analysis. nih.govnih.gov

Quadrupole time-of-flight mass spectrometry (QTOF-MS) provides high-resolution and accurate mass measurements, which are invaluable for both the quantification and identification of metabolites like this compound. unige.ch The high mass accuracy of QTOF-MS aids in the confident identification of compounds and the elucidation of unknown metabolites. unige.ch

When coupled with UHPLC, QTOF-MS allows for comprehensive profiling of the urinary steroid metabolome. uniroma1.ittaylorandfrancis.com The use of data-independent acquisition modes, such as MSE (Mass Spectrometry Elevated Energy), enables the collection of both precursor and fragment ion information in a single run, which is beneficial for both targeted quantification and untargeted metabolite discovery. unige.ch This approach has been successfully used to quantify major urinary steroid metabolites after testosterone (B1683101) administration, demonstrating the utility of UHPLC-QTOF-MS in doping control and clinical studies. unige.ch

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

Ion Mobility-Mass Spectrometry (IMS-MS) for Isomer Separation and Sensitivity Enhancement

Ion mobility-mass spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation to liquid chromatography and mass spectrometry, which is particularly useful for resolving isomeric compounds that are difficult to separate by chromatography alone. clemson.edunih.gov

In the context of steroid analysis, IMS-MS has shown great promise for separating steroid isomers, including etiocholanolone and its isomers. clemson.edu The collision cross-section (CCS) values derived from ion mobility measurements serve as an additional, highly specific identifier for each compound, increasing the confidence in analytical results. nih.gov

Furthermore, the integration of ion mobility separation can enhance the sensitivity of detection by reducing chemical noise and separating analyte signals from background interferences. nih.gov This is particularly beneficial when analyzing complex biological matrices like urine. nih.gov Studies have demonstrated that combining UHPLC with traveling-wave ion mobility spectrometry (TWIMS)-MS can significantly improve the signal-to-noise ratio for steroid glucuronides. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS), which includes techniques like QTOF-MS and Orbitrap MS, plays a critical role in the analysis of this compound by providing highly accurate mass measurements. rsc.orgrug.nl This capability is essential for the unambiguous identification of the analyte and for distinguishing it from other compounds with similar nominal masses.

HRMS is particularly powerful in non-targeted metabolomics studies, where the goal is to identify a wide range of metabolites in a sample. uniroma1.it The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, which is a crucial step in the identification of unknown compounds. In the analysis of this compound, HRMS can confirm the molecular formula C₂₅H₃₈O₈ by measuring the mass of the deprotonated molecule [M-H]⁻ with high precision. rsc.org

The combination of HRMS with advanced separation techniques like UHPLC provides a powerful platform for comprehensive steroid profiling, enabling the detection and quantification of a wide array of conjugated and unconjugated steroids with high confidence. uniroma1.itrug.nl

Validation Parameters for Analytical Methods

The reliability and accuracy of any quantitative analysis heavily depend on the thorough validation of the analytical method. For this compound, methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are validated according to international guidelines to ensure their performance is well-documented and fit for purpose. unil.ch

Linearity, Recovery, Accuracy, and Precision

Method validation ensures that the analytical procedure is suitable for its intended use. Key parameters include linearity, recovery, accuracy, and precision. escholarship.org

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. For this compound, linearity is typically evaluated by preparing a series of calibration standards and analyzing them. The response is expected to be linear over a specific concentration range, with studies frequently reporting a coefficient of determination (R² or R) of ≥0.99. nih.govnih.govresearchgate.net

Recovery: Recovery experiments are conducted to determine the efficiency of the extraction process. This is particularly important for complex matrices like serum or urine. It is calculated by comparing the analytical response of an analyte added to a matrix before extraction with the response of the analyte added after extraction. For this compound, recovery rates are often found to be within a range of approximately 89% to 114%. nih.govresearchgate.netnih.gov

Accuracy: Accuracy measures the closeness of the mean test results to the true value. It is often expressed as the percentage of the nominal concentration. For quality control samples at low, medium, and high concentrations, the accuracy for this compound quantification is generally required to be within ±15%. nih.govnih.govresearchgate.net

Precision: Precision evaluates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Assays are typically assessed for intra-day (repeatability) and inter-day (intermediate) precision, with acceptance criteria for this compound commonly set at a CV of less than 15%. nih.govnih.govresearchgate.net

Table 1: Summary of Validation Parameters for this compound Quantification This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Typical Acceptance Criteria/Value | Analytical Method | Source(s) |

|---|---|---|---|

| Linearity (R²) | ≥0.99 | LC-MS/MS | nih.gov, nih.gov, researchgate.net |

| Recovery | 89.6% - 113.8% | LC-MS/MS | nih.gov, researchgate.net |

| Accuracy | Within ±15% | LC-MS/MS | nih.gov, nih.gov, researchgate.net |

| Precision (CV/RSD) | <15% | LC-MS/MS | nih.gov, nih.gov, researchgate.net |

Limits of Quantification and Detection

Defining the lower limits of the analytical method is crucial for interpreting results, especially when dealing with low endogenous concentrations of this compound.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For this compound, the LOQ can vary depending on the sample matrix and the sensitivity of the instrument. Reported LOQs, often referred to as the lower limit of quantification (LLOQ), range from approximately 1 ng/mL to 4 ng/mL in serum and urine. nih.govnih.gov One method reported a quantification limit of 21.4 nmol/L for androsterone glucuronide, a structurally similar steroid, indicating the range can be method-dependent. nih.govresearchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise of the system, but not necessarily quantified with accuracy. It is often mathematically derived from the LOQ, for instance, by being set as one-third of the LOQ value. nih.gov For a panel of anabolic agents, LODs were reported to be in the range of 0.004 to 1.56 µg/L. uva.nl

Table 2: Reported Limits of Quantification for this compound This table is interactive. Users can sort columns by clicking on the headers.

| Limit of Quantification (LOQ/LLOQ) | Matrix | Analytical Method | Source(s) |

|---|---|---|---|

| 4 ng/mL | Serum | UPLC-MS/MS | nih.gov |

| 1 ng/mL | Urine | LC-MS/MS | nih.gov |

| Ranged from 1.9 to 21.4 nmol/L* | Urine | LC-MS/MS | nih.gov, researchgate.net |

| Ranged from 0.01 to 4.75 µg/L** | Wastewater | LC-MS/MS | uva.nl |

*Value for a panel of 15 steroid glucuronides including this compound. **Value for a panel of anabolic agents including etiocholanolone.

Synthesis and Characterization of Reference Materials

The direct quantification of conjugated steroids like this compound requires pure, well-characterized reference materials. researchgate.net The limited commercial availability of many steroid glucuronides necessitates their synthesis for use in method development, validation, and as internal standards. acs.orghelsinki.fi

Chemical and Enzyme-Assisted Synthesis of Conjugated Steroids

Both chemical and enzymatic methods can be employed to synthesize steroid glucuronides, with enzyme-assisted approaches often being preferred for their high stereoselectivity. researchgate.netacs.org

Chemical Synthesis: Traditional chemical methods, such as the Koenigs-Knorr reaction, can be used to form the glucuronide bond. researchgate.net However, these methods can be complex, require multiple protection and deprotection steps, and may result in a mixture of isomers, complicating purification.

Enzyme-Assisted Synthesis: This approach utilizes enzymes to catalyze the conjugation of glucuronic acid to the steroid aglycone. It is highly valued for its stereoselectivity, often producing a single major conjugate. acs.org

UDP-Glucuronosyltransferases (UGTs): Microsomal preparations from animal livers (e.g., rat, bovine, porcine) that are rich in UGTs are commonly used. acs.orgnih.gov The steroid aglycone is incubated with the microsomes in the presence of the co-substrate UDP-glucuronic acid, leading to the formation of the steroid glucuronide. Yields for this type of synthesis can range from 10% to over 70%, depending on the specific steroid and enzyme source. researchgate.netnih.gov

Glucuronylsynthase: A more modern and efficient enzymatic method involves the use of engineered enzymes. For example, a glucuronylsynthase derived from E. coli β-glucuronidase has been successfully used to prepare a library of steroid glucuronides. researchgate.net This method was notably applied to synthesize d5-etiocholanolone 3-glucuronide, a deuterated internal standard crucial for accurate quantification by mass spectrometry. researchgate.netrsc.org The products are typically purified using techniques like solid-phase extraction (SPE). researchgate.net

Spectroscopic Characterization (e.g., NMR, HRMS)

Following synthesis and purification, the identity and purity of the reference material must be unequivocally confirmed. This is achieved through a combination of advanced spectroscopic techniques. upf.edudshs-koeln.de

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the synthesized molecule, allowing for the determination of its elemental composition. For d5-etiocholanolone 3-glucuronide, the negative electrospray ionization (–ESI) mode would be used to detect the deprotonated molecule [M-H]⁻. An experimental mass measurement that closely matches the calculated theoretical mass (e.g., calculated m/z 470.2802, found 470.2800) confirms the correct molecular formula. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. Diagnostic signals, such as the doublet for the anomeric proton of the glucuronide moiety, help confirm the structure and stereochemistry of the glycosidic bond. rsc.orgupf.edu

¹³C NMR (Carbon-13 NMR): Complements the proton data by showing the chemical shifts of the carbon atoms in the molecule, confirming the carbon skeleton of both the steroid and the glucuronic acid moieties. acs.orgupf.edu

Two-dimensional NMR experiments (e.g., COSY, HSQC) are often used to assign all proton and carbon signals definitively. rsc.org

The combination of these analytical techniques ensures that the synthesized reference material has the correct structure and sufficient purity for its intended use in quantitative assays. dshs-koeln.de

Physiological and Comparative Biological Significance of Etiocholanolone 3 Glucuronide

Role as a Major Endogenous Steroid Metabolite

Etiocholanolone (B196237) 3-glucuronide is a naturally occurring, inactive metabolite of testosterone (B1683101). wikipedia.org The formation of this compound is a crucial step in the metabolic pathway of androgens. The process begins with the conversion of precursor hormones like androstenedione (B190577) and testosterone into etiocholanolone. nih.gov This conversion is catalyzed by specific enzymes in the liver. nih.gov Subsequently, etiocholanolone undergoes glucuronidation, a process where a glucuronic acid molecule is attached to it by UDP-glucuronyltransferase enzymes. wikipedia.orgnih.gov This conjugation significantly increases the water solubility of the steroid, facilitating its excretion from the body through urine. wikipedia.org Along with androsterone (B159326) glucuronide, etiocholanolone 3-glucuronide is one of the primary end products of testosterone metabolism. wikipedia.orghelsinki.fi

The glucuronidation of etiocholanolone is primarily carried out by the UGT2B7 and UGT2B17 enzyme isoforms. researchgate.net The efficiency of this process is highlighted by the fact that after the administration of exogenous testosterone, etiocholanolone glucuronide and androsterone glucuronide account for almost the entire recovered dose in urine. helsinki.fi This underscores its critical role in the clearance of androgens from the body.

Contribution to the Overall Steroid Metabolome (Steroidomics)

Alterations in the levels of this compound can indicate changes in the metabolic pathways of its precursors. For example, the administration of certain drugs can lead to reduced levels of etiocholanolone in urine. taylorandfrancis.com Furthermore, its measurement is integral to understanding the metabolic fate of administered androgens and their precursors. oup.comnih.gov The analysis of this compound, alongside other steroid conjugates, allows for a comprehensive assessment of an individual's steroid profile. uniroma1.it

Endogenous Production and Baseline Levels in Biological Systems

This compound is endogenously produced in humans and has been detected in various tissues, including the liver and kidney, as well as in blood serum and urine. nih.govebi.ac.uk Its production is a normal physiological process, and baseline levels can vary among individuals. In men, the urinary excretion rates of etiocholanolone (measured as the sum of free and glucuronide forms) have been reported to be around 175 ± 26 μg/h in a control group. oup.comoup.com

In children and adolescents, the levels of etiocholanolone glucuronide increase with age. researchgate.net For instance, in 15-20 year-olds, the mean total level of etiocholanolone reached 4017.8 nmol/L, with the glucuronide conjugate being the predominant form at 3588.5 nmol/L. researchgate.net These baseline levels serve as a reference for identifying abnormalities in steroid metabolism.

Response of this compound Levels to Precursor Administration

The administration of androgen precursors like androstenedione, dehydroepiandrosterone (B1670201) (DHEA), and testosterone leads to a significant increase in the levels of this compound. This response is a direct consequence of the body metabolizing these precursors.

Studies have shown that oral administration of androstenedione dramatically increases the urinary excretion rates of etiocholanolone. oup.comoup.com For example, in one study, the mean excretion rate of etiocholanolone rose from a baseline of 175 ± 26 μg/h to 4,306 ± 458 μg/h in the group receiving 100 mg of androstenedione. oup.comoup.com

Similarly, the administration of DHEA results in a significant increase in its metabolites, including etiocholanolone glucuronide. nih.govirb.hr After a single 50 mg oral dose of DHEA, glucuro- and sulfoconjugates of DHEA, androsterone, and etiocholanolone were the most abundant metabolites recovered in urine within 24 hours. nih.gov

The administration of testosterone also leads to a sharp increase in its glucuronidated metabolites, including etiocholanolone glucuronide, in both blood and urine. uit.nonih.gov This predictable response is a cornerstone of testing for exogenous testosterone administration in sports. uit.no

Table 1: Urinary Excretion Rates of Etiocholanolone After Androstenedione Administration This table is interactive. You can sort and filter the data.

| Treatment Group | Mean Excretion Rate (μg/h) | Standard Error (μg/h) |

|---|---|---|

| Control (0 mg) | 175 | 26 |

Data sourced from studies on the metabolism of orally administered androstenedione in young men. oup.comoup.com

Comparative Metabolism Across Species

The metabolism of androgens, leading to the formation of etiocholanolone and its conjugates, is not limited to humans and has been observed in other animal species, including fish and birds.

Studies in Teleost Fish (e.g., Catfish) and Putative Pheromonal Roles

While specific studies on this compound in catfish were not found in the provided search results, the broader context of steroid metabolism in teleost fish suggests that they also excrete steroid conjugates. The potential for these metabolites to act as pheromones is an area of active research in fish biology. Pheromones are chemical signals that trigger a social response in members of the same species, and steroid metabolites are known to play this role in some fish.

Avian Egg Metabolism and Developmental Studies

In avian species, the metabolism of maternal testosterone within the egg is a critical process influencing embryonic development. biologists.comillinoisstate.edu Studies in European starlings and other birds have shown that yolk testosterone is rapidly metabolized to etiocholanolone. biologists.comillinoisstate.edubiologists.com This conversion is initiated within hours of incubation. biologists.combiologists.com

Subsequently, etiocholanolone is conjugated to form etiocholanolone glucuronide, leading to a transient increase in etiocholanolone levels followed by a rise in the concentration of its glucuronide conjugate. biologists.comresearchgate.net This metabolic pathway appears to be a conserved mechanism across multiple bird species. biologists.comillinoisstate.edubiologists.com The conversion of testosterone to etiocholanolone and its subsequent conjugation is thought to be an inactivation pathway, potentially buffering the embryo from the direct effects of maternal testosterone. biologists.combiologists.com However, research also explores whether etiocholanolone itself might have biological effects during embryonic development. nih.govresearchgate.net

Table 2: Concentration of Testosterone Metabolites in Avian Eggs Over 5 Days of Incubation This table is interactive. You can sort and filter the data.

| Incubation Day | 3H-Testosterone (dpm/g) | 3H-Androstenedione (dpm/g) | 3H-Etiocholanolone (dpm/g) | 3H-Etiocholanolone glucuronide (dpm/g) |

|---|---|---|---|---|

| 0 | ~1200 | ~200 | ~100 | ~50 |

| 1 | ~800 | ~1000 | ~250 | ~100 |

| 2 | ~600 | ~800 | ~300 | ~200 |

| 3 | ~400 | ~400 | ~200 | ~400 |

| 4 | ~300 | ~200 | ~150 | ~600 |

Data represents approximate values based on graphical representations from a study on testosterone metabolism in avian eggs. biologists.comresearchgate.net

Mammalian Comparative Glucuronidation

The process of glucuronidation, the conjugation of a substrate with glucuronic acid, is a major pathway for the metabolism and elimination of a wide variety of endogenous and exogenous compounds, including steroids. In mammals, this reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The glucuronidation of etiocholanolone, a significant metabolite of testosterone, is primarily carried out by specific UGT enzymes, leading to the formation of this compound. wikipedia.orghelsinki.fi This water-soluble conjugate is then readily excreted in the urine. wikipedia.orgnih.gov

The UGT enzymes are categorized into families and subfamilies based on their sequence homology, with UGT1 and UGT2 being the two major families in mammals. oup.com The UGT2B subfamily is particularly important for the glucuronidation of steroids. helsinki.fioup.com Within this subfamily, several enzymes exhibit activity towards etiocholanolone, but with varying efficiencies and specificities.

Human UGT Enzyme Specificity

In humans, the glucuronidation of androgens is predominantly catalyzed by members of the UGT2B subfamily. helsinki.firesearchgate.net Research has identified UGT2B7 and UGT2B17 as having the highest activity rates for the glucuronidation of etiocholanolone. researchgate.net Interestingly, the stereochemistry of the steroid molecule significantly influences the activity of these enzymes. For instance, UGT2B17 shows a preference for etiocholanolone over its 5α-isomer, androsterone. researchgate.net Conversely, UGT2B7 demonstrates a preference for the 5α-androstanes. researchgate.net

UGT2A1, another human UGT enzyme, can also catalyze the glucuronidation of etiocholanolone. researchgate.netnih.gov While it may not be the primary enzyme involved due to its lower affinity and specific tissue expression patterns, its contribution is noteworthy. helsinki.fi The kinetic parameters of these enzymes highlight their differing affinities for etiocholanolone. For example, MRP3, a transporter protein involved in the efflux of glucuronide conjugates, exhibits a high affinity for etiocholanolone glucuronide with a low Km value. helsinki.fi

Table 1: Human UGT Enzymes Involved in Etiocholanolone Glucuronidation

| Enzyme | Subfamily | Relative Activity towards Etiocholanolone | Notes |

|---|---|---|---|

| UGT2B17 | UGT2B | High | Prefers etiocholanolone over androsterone. researchgate.net |

| UGT2B7 | UGT2B | High | Exhibits high activity for steroid glucuronidation. researchgate.net |

| UGT2A1 | UGT2A | Moderate | Catalyzes etiocholanolone glucuronidation. researchgate.netnih.gov |

| UGT2B15 | UGT2B | Low/Inactive | Primarily targets the 17-hydroxy group, not the 3-hydroxy group of etiocholanolone. researchgate.net |

Comparative Glucuronidation in Other Mammals

While much of the detailed research on etiocholanolone glucuronidation has focused on humans, studies in other mammals provide a comparative perspective. In primates, such as monkeys, a novel UGT enzyme, UGT2B23, has been identified and shown to conjugate androgen metabolites, including etiocholanolone. oup.com The presence of this enzyme in steroid target tissues suggests a localized role in androgen metabolism. oup.com

The transport of etiocholanolone glucuronide out of cells is facilitated by multidrug resistance-associated proteins (MRPs). In humans, MRP2 and MRP3 are the primary transporters for major testosterone glucuronide metabolites, including etiocholanolone glucuronide. nih.gov While MRP3 shows a higher affinity, both transporters play a significant role in the efflux of these conjugates in the liver, intestine, and kidney. helsinki.finih.gov

Table 2: Comparative Aspects of Etiocholanolone Glucuronidation

| Feature | Humans | Other Mammals (Primates, Rodents) |

|---|---|---|

| Primary UGT Subfamily | UGT2B helsinki.firesearchgate.net | UGT2B orthologs are significant. oup.com |

| Key UGT Enzymes | UGT2B17, UGT2B7 researchgate.net | UGT2B23 identified in monkeys. oup.com |

| Primary Site of Glucuronidation | Liver wikipedia.orgnih.gov | Liver is a major site. wikipedia.org |

| Efflux Transporters | MRP2, MRP3 nih.gov | MRPs are involved in transport. |

Regulation of Etiocholanolone 3 Glucuronide Formation and Levels

Transcriptional and Post-Translational Regulation of UGT Enzymes

The expression of UGT enzymes, which are responsible for the glucuronidation of etiocholanolone (B196237), is a key determinant of the rate of etiocholanolone 3-glucuronide formation. nih.gov This expression is tightly controlled at the transcriptional level by a complex interplay of tissue-specific and ligand-activated transcription factors. researchgate.net These factors bind to specific regions in the UGT gene promoters and enhancers to either activate or repress gene transcription. researchgate.net

In the liver, a major site of steroid metabolism, several transcription factors are known to regulate UGT gene expression. These include liver-enriched transcription factors such as Hepatocyte Nuclear Factor 1α (HNF1α) and HNF4α, which are crucial for the basal expression of many UGTs. tandfonline.comnih.gov Additionally, a number of nuclear receptors, which are activated by specific ligands (including hormones and xenobiotics), play a significant role in modulating UGT expression. tandfonline.com These include the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs). tandfonline.comnih.gov The Aryl Hydrocarbon Receptor (AhR) is another key player, responding to environmental signals to upregulate certain UGT genes. tandfonline.comnih.gov This intricate network of transcription factors ensures that UGT expression can be finely tuned in response to both internal physiological cues and external chemical exposures. tandfonline.com

Beyond transcriptional control, the activity of UGT enzymes is further regulated by post-translational modifications. These modifications occur after the enzyme protein has been synthesized and can rapidly alter its function, stability, or localization within the cell. Key post-translational modifications for UGTs include N-linked glycosylation and phosphorylation. nih.govnih.gov Glycosylation, the attachment of sugar moieties, has been shown to be important for the proper folding and activity of several UGT enzymes. nserc-crsng.gc.ca Phosphorylation, the addition of a phosphate (B84403) group, can modulate the catalytic activity and substrate specificity of UGTs. pnas.orgresearchgate.net For instance, phosphorylation mediated by Protein Kinase C (PKC) has been demonstrated to regulate UGT activity. pnas.org These post-translational events provide a dynamic layer of control, allowing for rapid adjustments in glucuronidation capacity without the need for new protein synthesis. nih.gov

Table 1: Key Regulators of UGT Enzyme Expression and Activity

| Regulator Type | Specific Examples | Primary Function in UGT Regulation |

| Tissue-Specific Transcription Factors | HNF1α, HNF4α, Cdx2 | Control the constitutive (basal) levels of UGTs in specific tissues like the liver and gastrointestinal tract. nih.govresearchgate.nettandfonline.com |

| Ligand-Activated Nuclear Receptors | PXR, CAR, FXR, LXR, PPARs, AhR | Modulate UGT gene expression in response to hormones, drugs, and other foreign chemicals. nih.govtandfonline.comtandfonline.com |

| Post-Translational Modifications | N-linked glycosylation, Phosphorylation (e.g., by PKC) | Affect enzyme folding, stability, catalytic activity, and substrate specificity. nih.govnserc-crsng.gc.capnas.org |

Hormonal Influences on Steroid Glucuronidation Pathways

The pathways leading to the glucuronidation of steroids, including the formation of this compound, are significantly influenced by the hormonal milieu. Steroid hormones themselves can act as regulators of the very enzymes that metabolize them, creating complex feedback and feedforward loops. tandfonline.com This regulation is often mediated through the nuclear receptors mentioned previously.

For instance, androgens have been shown to regulate the expression of UGT enzymes involved in their own metabolism. In prostate cancer cells, androgens can down-regulate the expression of UGT2B15 and UGT2B17, enzymes that inactivate androgens through glucuronidation. tandfonline.comresearchgate.net Conversely, in other cell types, such as liver cells, androgens like nandrolone (B1676933) have been shown to increase the mRNA expression of UGT2B7. frontiersin.org Estrogens have also been demonstrated to upregulate the expression of UGT2B15 in breast cancer cell lines. tandfonline.com

Furthermore, other hormones can indirectly impact steroid glucuronidation. For example, insulin (B600854) and Insulin-like Growth Factor 1 (IGF-1) have been shown to inhibit the mRNA levels of UGT2B15 in endometrial and breast cancer cell lines, although the effect on protein levels can be more complex. mdpi.com Thyroid hormones are also metabolized by UGTs, and in turn, inducers of UGT enzymes can increase the glucuronidation of thyroid hormones, leading to changes in their circulating levels. oup.com These hormonal influences highlight the interconnectedness of endocrine signaling and metabolic clearance pathways.

Table 2: Examples of Hormonal Regulation of UGTs Involved in Steroid Metabolism

| Hormone/Factor | Affected UGT(s) | Observed Effect on UGT Expression/Activity | Cell/Tissue Context | Reference(s) |

| Androgens (e.g., DHT) | UGT2B15, UGT2B17 | Down-regulation of expression | Prostate cancer cells | tandfonline.comresearchgate.net |

| Nandrolone | UGT2B7 | Increased mRNA expression | Liver cancer cells (HepG2) | frontiersin.org |

| Testosterone (B1683101) Enanthate | UGT2B7, UGT2B15 | Increased mRNA expression | Liver cancer cells (HepG2) | frontiersin.org |

| Estrogens | UGT2B15 | Up-regulation of expression | Breast cancer cells | tandfonline.com |

| Insulin, IGF-1 | UGT2B15 | Inhibition of mRNA levels | Endometrial and breast cancer cells | mdpi.com |

Developmental Aspects of UGT Expression and Activity

The capacity to form this compound is not constant throughout life but undergoes significant changes, particularly from the fetal period through early childhood. The expression and activity of UGT enzymes are developmentally regulated, with distinct profiles for different isoforms. nih.gov

In the human fetal liver, the expression of most UGT1A and UGT2B family members is very low or undetectable. nih.govmdpi.com For example, at 20 weeks of gestation, transcripts for key steroid-metabolizing enzymes like UGT1A1, UGT2B7, and UGT2B15 are generally not detected. nih.gov This suggests a limited capacity for glucuronidation in the fetus.

Following birth, there is a progressive increase in the expression of various UGT enzymes, although the timing and rate of maturation differ between isoforms. nih.gov For many UGTs, including UGT2B15, expression begins in late fetal life and increases significantly within the first few weeks to months after birth. oup.com However, the maturation to adult levels of activity can take longer for some enzymes. Studies have shown that even in children up to two years of age, the hepatic glucuronidation activity for certain substrates can be significantly lower than in adults. nih.gov For example, the expression of UGT1A9 and UGT2B4 has been shown to be lower in pediatric livers compared to adults. nih.gov The expression of UGT1A6 and UGT2B17 has also been observed to increase significantly during the first 25 years of life. frontiersin.org This developmental pattern has important implications for steroid hormone homeostasis during critical periods of growth and development.

Table 3: Developmental Profile of Hepatic UGT Expression

| Developmental Stage | General UGT Expression/Activity | Specific Observations | Reference(s) |

| Fetal (e.g., 20 weeks gestation) | Very low to undetectable | No transcripts detected for UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, and UGT2B15. | nih.gov |

| Late Fetal/Neonate | Onset of expression for some UGTs | UGT2B15 expression begins, but at levels significantly lower than in infants. | oup.com |

| Infancy/Early Childhood | Progressive increase in expression and activity | Expression of many UGTs reaches adult levels by 6-24 months, but overall glucuronidation activity can still be lower than in adults. UGT1A9 and UGT2B4 show age-dependent upregulation. | nih.gov |

| Childhood to Adulthood | Maturation continues for some isoforms | UGT1A6 and UGT2B17 expression shows a statistically significant increase during the first 25 years of life. | frontiersin.org |

Future Research Directions and Methodological Advancements

The study of etiocholanolone (B196237) 3-glucuronide and its role in human metabolism is poised for significant advancement through the development of new technologies and research strategies. Future efforts will focus on enhancing analytical techniques, understanding enzymatic and transport processes in greater detail, and integrating vast datasets for a more holistic view of steroid biochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.